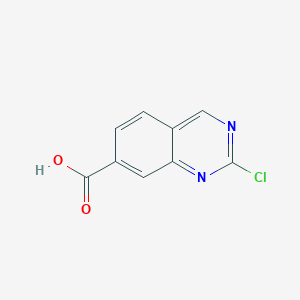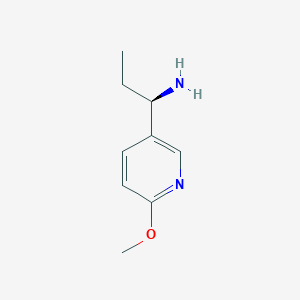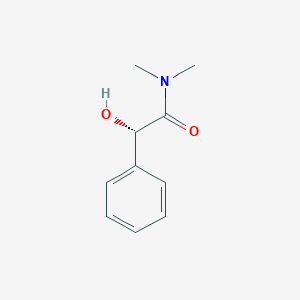![molecular formula C7H12FN B13008909 4-Fluorooctahydrocyclopenta[c]pyrrole](/img/structure/B13008909.png)
4-Fluorooctahydrocyclopenta[c]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluorooctahydrocyclopenta[c]pyrrole is a fluorinated heterocyclic compound with a unique structure that includes a cyclopentane ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorooctahydrocyclopenta[c]pyrrole typically involves the following steps:
Cyclization Reaction: Starting from a suitable precursor, such as a cyclopentane derivative, the cyclization reaction is initiated to form the fused ring system.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to perform the cyclization and fluorination reactions.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Quality Control: Employing rigorous quality control measures, including spectroscopy and chromatography, to ensure product consistency and purity.
Chemical Reactions Analysis
Types of Reactions
4-Fluorooctahydrocyclopenta[c]pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-Fluorooctahydrocyclopenta[c]pyrrole has several scientific research applications:
Medicinal Chemistry: It is explored as a potential scaffold for the development of new pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Materials Science: The compound’s unique structure and fluorine content make it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in the study of biological systems to understand the effects of fluorinated compounds on cellular processes and protein interactions.
Industrial Applications: The compound is investigated for its potential use in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Fluorooctahydrocyclopenta[c]pyrrole depends on its specific application:
Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access and reducing enzyme activity.
Receptor Modulation: It can interact with cellular receptors, altering their conformation and affecting signal transduction pathways.
Molecular Targets: Common molecular targets include enzymes, receptors, and ion channels, which are crucial for various biological processes.
Comparison with Similar Compounds
Similar Compounds
4-Chlorooctahydrocyclopenta[c]pyrrole: Similar structure but with a chlorine atom instead of fluorine.
4-Bromooctahydrocyclopenta[c]pyrrole: Contains a bromine atom, leading to different reactivity and properties.
4-Methyloctahydrocyclopenta[c]pyrrole: Features a methyl group, affecting its steric and electronic characteristics.
Uniqueness
4-Fluorooctahydrocyclopenta[c]pyrrole is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences its reactivity. Fluorine’s high electronegativity and small size can enhance the compound’s stability and bioavailability, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C7H12FN |
|---|---|
Molecular Weight |
129.18 g/mol |
IUPAC Name |
4-fluoro-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole |
InChI |
InChI=1S/C7H12FN/c8-7-2-1-5-3-9-4-6(5)7/h5-7,9H,1-4H2 |
InChI Key |
PKNAKQWUHJAFLA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2C1CNC2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[(3R,6aS)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]carbamate](/img/structure/B13008834.png)



![tert-butyl (1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13008858.png)





![[(1S,5S)-2,4-dioxo-3-oxabicyclo[3.2.0]heptan-6-yl] acetate](/img/structure/B13008886.png)



